N-(2,6-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with a unique structure that includes a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps. One common method starts with the reduction of a nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide. The resulting 2-aminobenzenesulfonamide is then reacted with trimethyl orthoacetate to form the thiazine ring . Further modifications, such as bromination and nucleophilic substitution, are used to introduce additional functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazine ring.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, trimethyl orthoacetate for ring formation, and various arylboronic acids for Suzuki coupling reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination followed by nucleophilic substitution can yield a variety of substituted thiazine derivatives .
Scientific Research Applications
N-(2,6-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a PI3Kδ inhibitor, which could have implications in cancer treatment.
Material Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. For example, as a PI3Kδ inhibitor, it binds to the PI3Kδ enzyme, inhibiting its activity and thereby affecting the PI3K/AKT signaling pathway, which is crucial in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazine derivatives such as:
Xylazine: N-(2,6-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its various pharmacological activities.
Uniqueness
N-(2,6-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific structure, which allows for selective inhibition of PI3Kδ. This selectivity is not as pronounced in other similar compounds, making it a valuable candidate for targeted therapeutic applications .
Properties
Molecular Formula |
C23H22N2O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C23H22N2O3S/c1-4-25-20-13-12-17(23(26)24-22-15(2)8-7-9-16(22)3)14-19(20)18-10-5-6-11-21(18)29(25,27)28/h5-14H,4H2,1-3H3,(H,24,26) |
InChI Key |
YYFNGMVOQVLAHE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NC3=C(C=CC=C3C)C)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.